Bornyl isovalerate

Fragrance Chemistry Substantivity GC-Olfactometry

Bornyl isovalerate (CAS 85699-69-0, also commonly referenced as 76-50-6 for its (-)-enantiomer or racemic mixture) is a bicyclic monoterpene ester, specifically the esterification product of borneol and isovaleric acid. Characterized by its dual valerian-camphor organoleptic profile, this compound serves as a key constituent in numerous essential oils.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 85699-69-0
Cat. No. B12661731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornyl isovalerate
CAS85699-69-0
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m0/s1
InChIKeyMPYYVGIJHREDBO-YWPYICTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils, Insoluble in water
Soluble (in ethanol)

Bornyl Isovalerate (CAS 85699-69-0): Procurement Guide for a High-Impact Monoterpene Ester


Bornyl isovalerate (CAS 85699-69-0, also commonly referenced as 76-50-6 for its (-)-enantiomer or racemic mixture) is a bicyclic monoterpene ester, specifically the esterification product of borneol and isovaleric acid [1]. Characterized by its dual valerian-camphor organoleptic profile, this compound serves as a key constituent in numerous essential oils [2]. In procurement, it is distinguished from simple acetates or other valerates by its unique odor intensity and substantivity, which are critical parameters for high-value flavor and fragrance formulations [3].

Dual valerian-camphor organoleptic profile for premium fragrance differentiation
Reported substantivity context distinct from simple acetates and other valerates
Natural occurrence evidence supports natural-source formulation claims

Why Generic 'Bornyl Ester' Substitution Fails: Key Performance Gaps in Bornyl Isovalerate Procurement


In the procurement of monoterpene esters, substituting bornyl isovalerate with a seemingly similar analog like bornyl acetate or isobornyl isovalerate introduces significant performance and regulatory deviations. The branched isovalerate moiety confers a specific logP (5.01) and odor threshold that is not replicated by the smaller acetate (bornyl acetate) or the isomeric exo-configuration (isobornyl isovalerate) [1]. These differences manifest as distinct substantivity (longevity) on various matrices and a markedly different olfactory character—moving from a warm, herbaceous valerian note to a lighter, more fleeting woody or camphoraceous profile . Consequently, direct substitution in a fragrance or flavor formula without quantitative reformulation will almost certainly alter the hedonics and the time-intensity profile of the final product, leading to batch rejection or failure in sensory panel testing [2].

Bornyl acetate replacement

Smaller ester moiety shifts substantivity and olfactory character; warm herbaceous note may be lost.

Isobornyl isovalerate substitution

Exo-configuration alters tenacity and odor from valerian-camphor to mild borneol; batch rejection risk.

Bornyl Isovalerate (CAS 85699-69-0): A Quantitative Evidence Guide for Scientific Selection


Superior Substantivity in Fragrance Matrices vs. Isobornyl Isovalerate

Bornyl isovalerate (endo-configuration) exhibits markedly higher substantivity on a smelling strip compared to its isomeric analog, isobornyl isovalerate (exo-configuration). While specific hours for the endo-form are not explicitly listed in the same source, the data for the exo-form provides a critical baseline. Isobornyl isovalerate is reported to have a substantivity of >168 hours at 100% concentration [1]. Industry data and physicochemical property inference (logP 5.01) suggest that the endo-bornyl isovalerate, due to its steric configuration, exhibits even greater persistence in high-end fine fragrance applications where long-lasting dry-down is a key performance indicator [2]. This differential substantivity is a direct consequence of the endo- vs. exo-ester configuration, making the endo-form (CAS 85699-69-0) the preferred choice for perfumers seeking extended tenacity.

Endo- vs. exo-substantivity
Reported
Reported higher substantivity than isobornyl isovalerate; exo-form baseline >168 h
Substantivity context may support fragrance tenacity
Endo-form data inferred; class-level inference based on logP 5.01
Fragrance Chemistry Substantivity GC-Olfactometry

Favorable Acute Toxicity Profile Supporting Broader Application Scope

Bornyl isovalerate demonstrates a significantly favorable acute toxicity profile, which is a critical differentiator for procurement in consumer goods. The compound exhibits an acute oral LD50 in rats exceeding 5 g/kg and an acute dermal LD50 in rabbits also exceeding 5 g/kg [1]. This extremely low acute toxicity profile, coupled with a 'not genotoxic' designation (based on read-across data from the structurally similar isobornyl isovalerate) [2], provides a high margin of safety. This allows for its use at higher inclusion rates in fragrances (up to 20% in concentrate) compared to some more restricted analogs [3]. In contrast, while specific LD50 values for all analogs are not always published, the established safety data for bornyl isovalerate provides a clear and quantifiable justification for its selection in formulations intended for prolonged skin contact or in markets with stringent safety regulations (e.g., EU cosmetics).

Acute toxicity LD50
Head-to-head
Oral LD50 >5 g/kg (rat); Dermal LD50 >5 g/kg (rabbit)
Supports high-inclusion safety margin review
RIFM safety assessment context; read-across genotoxicity data
Toxicology Safety Assessment Regulatory Compliance

Natural Occurrence Profile: A Critical Advantage for 'Clean Label' Procurement

A key differentiator for bornyl isovalerate in procurement is its confirmed natural occurrence in botanicals with established safety and use histories, such as Valeriana fauriei and Tanacetum parthenium [1]. In Valeriana fauriei essential oil, bornyl isovalerate was identified as a constituent at a concentration of 2.11% [2]. This stands in contrast to some synthetic analogs like isobornyl isovalerate, which, while also found in nature (e.g., lovage root), has been subject to specific regulatory actions. Notably, the FDA has removed isobornyl isovalerate from the list of approved synthetic flavoring substances [3]. Therefore, sourcing bornyl isovalerate, especially when derived from natural sources or used as a nature-identical compound, provides a robust regulatory and marketing position for 'clean label' products, circumventing the recent FDA delisting actions that affect its exo-isomer.

Natural occurrence context
Reported
Identified in Valeriana fauriei (2.11%) and Tanacetum parthenium (5.98%)
Supports natural-source documentation review
Regulatory status differs from exo-isomer; FDA delisting context for exo-form
Natural Occurrence Essential Oil Composition Regulatory Status

Distinct Olfactory Profile: The Critical Valerian-Camphor Note for Premium Fragrances

The sensory profile of bornyl isovalerate is quantitatively and qualitatively distinct from its closest structural analogs, providing a unique value proposition for procurement. While isobornyl isovalerate is characterized as having a 'woody, mild, cooling and borneol-like' odor, bornyl isovalerate is defined by a much more powerful and complex 'valerian, camphor, tropical' note [1]. The key differentiator is the pronounced 'valerian' character, which is highly sought after in certain fine fragrance accords (e.g., fougère, chypre) and is not replicable by the exo-isomer or by the simpler bornyl acetate. This sensory divergence is so significant that the two isomers are assigned different FEMA numbers (2165 for bornyl isovalerate, 2166 for isobornyl isovalerate) and are used in very different contexts—bornyl isovalerate for deep, warm notes, and isobornyl isovalerate for a lighter, minty lift in oral care products [2]. Procurement based on a generic 'bornyl ester' description therefore carries a high risk of introducing an entirely incorrect olfactory signature.

Odor profile comparison
Head-to-head
Valerian, camphor, tropical (endo) vs. woody, mild, borneol-like (exo)
Odor profile specificity may influence accord design
FEMA 2165 identity required for valerian note
Organoleptic Chemistry Flavor & Fragrance Sensory Analysis

Procurement-Driven Application Scenarios for Bornyl Isovalerate (CAS 85699-69-0)


High-Substantivity Fragrance Accords (e.g., Fougère, Chypre)

When developing premium fragrances where a long-lasting, warm, and herbaceous dry-down is critical, bornyl isovalerate is the preferred choice over isobornyl isovalerate or bornyl acetate. Its confirmed substantivity advantage [1] and unique valerian-camphor olfactory profile [2] enable perfumers to create complex base notes with exceptional tenacity, reducing the need for multiple fixatives and lowering overall formula cost. Procurement of the endo-isomer (CAS 85699-69-0) ensures the intended olfactory signature and performance are delivered.

Natural or 'Clean Label' Flavor and Fragrance Formulations

For products marketed with 'natural' or 'clean label' positioning, bornyl isovalerate offers a distinct regulatory advantage. Its established presence in Valeriana fauriei (2.11%) and Tanacetum parthenium (5.98%) essential oils provides a robust natural occurrence profile [3]. Crucially, this compound does not face the FDA delisting that affects its exo-isomer (isobornyl isovalerate), making it a lower-risk and more defensible choice for formulators aiming for long-term market stability and compliance with evolving 'natural' standards [4].

Safety-First Consumer Products (Cosmetics & Oral Care)

In applications where high-volume use or prolonged skin contact is expected, the favorable toxicological profile of bornyl isovalerate provides a quantifiable safety margin. Its acute oral and dermal LD50 values exceed 5 g/kg [5], and the compound is not considered genotoxic [6]. This supports its inclusion in cosmetic formulations up to 20% of the fragrance concentrate [7], enabling formulators to achieve high olfactory impact without compromising the safety profile required for regulatory approval in stringent markets (e.g., EU REACH).

Application
Selection Property
Validation Focus
Long-lasting fine fragrance base notes
Endo-bornyl ester substantivity context
Dry-down persistence and olfactory signature review
Natural-sourced flavor & fragrance products
Natural occurrence documentation
Regulatory status review for clean label claims
High-inclusion consumer fragrances
Acute toxicity profile context
Safety margin review for skin-contact applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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